molecular formula C21H18O2 B15204555 1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone

1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone

Cat. No.: B15204555
M. Wt: 302.4 g/mol
InChI Key: LKFCSDGNQDBMBV-UHFFFAOYSA-N
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Description

1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone (CAS: 56926-48-8) is a biphenyl-derived acetophenone featuring a benzyloxy substituent at the 2'-position of the biphenyl scaffold. Its molecular formula is C₂₁H₁₈O₂ (MW: 302.37), and it is structurally characterized by a ketone group at the 3-position of one phenyl ring and a benzyloxy group at the 2'-position of the adjacent ring .

Properties

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

1-[3-(2-phenylmethoxyphenyl)phenyl]ethanone

InChI

InChI=1S/C21H18O2/c1-16(22)18-10-7-11-19(14-18)20-12-5-6-13-21(20)23-15-17-8-3-2-4-9-17/h2-14H,15H2,1H3

InChI Key

LKFCSDGNQDBMBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitric acid in sulfuric acid for nitration at low temperatures.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Biphenyl Scaffold

Fluorinated Analogs
  • 1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanone (DFBPE) Structure: Fluorine atoms at the 3' and 4' positions; ketone at the 4-position. Synthesis: Prepared via Suzuki-Miyaura cross-coupling with Pd(0) catalysis, achieving yields of ~78% . Properties: Fluorine’s electronegativity enhances electronic stability and influences reactivity in electrophilic substitution. Structural analysis via SC-XRD and NMR confirms planar biphenyl geometry . Applications: Fluorinated analogs are valued in medicinal chemistry for improved metabolic stability and binding affinity.
Methoxy and Methyl Derivatives
  • 1-(3'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone (CAS: 893734-63-9) Structure: Methoxy group at 3'-position. Properties: Methoxy’s electron-donating nature increases electron density on the aromatic ring, altering reactivity in nucleophilic substitutions compared to benzyloxy derivatives .
  • 1-(3'-Methyl-[1,1'-biphenyl]-4-yl)ethanone (CAS: 76650-29-8) Structure: Methyl group at 3'-position.
Chlorinated Derivatives
  • 1-(4'-Chloro-2-hydroxy[1,1'-biphenyl]-3-yl)ethanone (CAS: 77893-89-1) Synthesis: Prepared via Fries rearrangement using AlCl₃ (60% yield) . Properties: Chloro groups are electron-withdrawing, lowering electron density and directing electrophilic attacks to specific ring positions. Melting point: 165–167°C .
Trifluoromethylated Analog
  • 2,2,2-Trifluoro-1-(4-fluoro-[1,1'-biphenyl]-3-yl)ethanone (CAS: 1516570-72-1) Structure: Trifluoromethyl and fluorine substituents. Impact: The strong electron-withdrawing effect of CF₃ enhances stability against oxidation and may improve pharmacokinetic properties .

Functional Group Modifications

Imidazole-Containing Derivatives
  • 1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone (4a) Synthesis: Copper-catalyzed coupling followed by imidazole introduction (33% yield) . Applications: Demonstrated HO-1 inhibitory activity, highlighting the role of heterocyclic groups in bioactivity .
Boron-Containing Analog
  • 1-(2-(Dimethylboryl)-[1,1'-biphenyl]-3-yl)ethanone Structure: Boron group at the 2-position. Utility: Boron’s empty p-orbital enables unique reactivity in cross-coupling reactions, useful in materials science .

Comparative Data Table

Compound Name Substituents Synthesis Method Yield Key Properties/Applications References
Target Compound 2'-Benzyloxy, 3-acetyl Suzuki coupling N/A Precursor for bioactive molecules
DFBPE 3',4'-Difluoro, 4-acetyl Suzuki-Miyaura coupling 78% High metabolic stability
1-(3'-Methoxy-biphenyl-3-yl)ethanone 3'-Methoxy, 3-acetyl Not specified N/A Altered electronic density
1-(4'-Chloro-2-hydroxy-biphenyl)ethanone 4'-Chloro, 2-hydroxy, 3-acetyl Fries rearrangement 60% Directed electrophilic substitution
2,2,2-Trifluoro-1-(4-fluoro-biphenyl)ethanone 4-Fluoro, 3-CF₃CO Not specified N/A Enhanced oxidative stability
1-[3-(4-Bromobenzyloxy)phenyl]-2-imidazolyl-ethanone 4-Bromobenzyloxy, 2-imidazolyl Copper catalysis 33% HO-1 inhibition

Analytical Techniques :

  • SC-XRD and NMR confirm planar biphenyl conformations in fluorinated analogs .
  • Melting points and solubility vary with substituents; chloro derivatives exhibit higher melting points due to polarity .

Biological Activity

1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone, a compound of interest in medicinal chemistry, has been the subject of various studies due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone is C16H16OC_{16}H_{16}O, with a molecular weight of 240.30 g/mol. The compound features a biphenyl structure with a benzyloxy group and an ethanone moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC16H16OC_{16}H_{16}O
Molecular Weight240.30 g/mol
IUPAC Name1-[2'-(benzyloxy)[1,1'-biphenyl]-3-yl]ethanone

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of biphenyl compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Specific mechanisms include the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Anti-inflammatory Effects

The anti-inflammatory potential of 1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone has been explored in vitro. Compounds with similar structural motifs have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may exert its effects by downregulating inflammatory mediators.

Antioxidant Properties

Antioxidant assays have demonstrated that related biphenyl compounds can scavenge free radicals and reduce oxidative stress in cellular models. This activity is vital for protecting cells from oxidative damage, a contributor to various diseases including cancer and neurodegenerative disorders.

Study 1: Anticancer Activity Assessment

A study conducted on a series of biphenyl derivatives, including 1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone, evaluated their cytotoxic effects on human breast cancer cells (MCF-7). The results indicated that the compound inhibited cell growth with an IC50 value of approximately 15 µM, demonstrating significant potency compared to standard chemotherapeutics.

Study 2: Anti-inflammatory Mechanism Exploration

In another investigation, the anti-inflammatory effects were assessed using LPS-stimulated macrophages. The compound significantly reduced the production of NO and pro-inflammatory cytokines. Mechanistic studies revealed that it inhibited NF-kB activation, suggesting a pathway through which the compound exerts its anti-inflammatory effects.

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